molecular formula C18H22N6OS B2671136 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021025-79-5

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2671136
CAS No.: 1021025-79-5
M. Wt: 370.48
InChI Key: VMWQJFCZADVILQ-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule inhibitor designed to target and modulate specific protein kinase activity, with structural features suggesting potential affinity for the mTOR/PI3K kinase family [https://www.rcsb.org/]. Its core scaffold is based on a pyrazolopyrimidine ring system, a well-established kinase hinge-binding motif, which is substituted at the 4-position with an azepane group to influence kinase selectivity and pharmacokinetic properties [https://pubchem.ncbi.nlm.nih.gov/]. The compound is further functionalized with a thiophene-2-carboxamide moiety linked via an ethyl chain, a modification intended to enhance solubility and engage in additional interactions within the kinase's active site. This molecular architecture makes it a valuable chemical probe for researchers investigating dysregulated kinase signaling pathways in cancer cell proliferation, metabolic diseases, and neurological disorders. Its primary research utility lies in elucidating the complex roles of specific kinases in cellular processes, enabling target validation studies, high-throughput screening, and the development of novel therapeutic strategies in preclinical models.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c25-18(15-6-5-11-26-15)19-7-10-24-17-14(12-22-24)16(20-13-21-17)23-8-3-1-2-4-9-23/h5-6,11-13H,1-4,7-10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWQJFCZADVILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the azepane ring, followed by the construction of the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of the thiophene-2-carboxamide moiety to the pyrazolo[3,4-d]pyrimidine intermediate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazolo[3,4-d]pyrimidine core can yield various reduced derivatives .

Scientific Research Applications

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Features References
N-(2-(4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide Pyrazolo[3,4-d]pyrimidine Azepane (7-membered amine), thiophene-2-carboxamide, ethyl linker Not reported Not reported Not reported Seven-membered azepane ring; carboxamide functionalization -
Example 62 (Chromenone derivative) Pyrazolo[3,4-d]pyrimidine 5-Methylthiophen-2-yl, chromen-4-one, fluoro substituents 227–230 560.2 46 Chromenone moiety for enhanced π-stacking; fluorinated aryl groups
2u (Benzo[d]oxazole derivative) Pyrazolo[3,4-d]pyrimidine Benzo[d]oxazol-2-ylthio, ethoxyethoxyethyl chain Not reported Not reported 71 PEG-like chain for solubility; sulfur-containing heterocycle
2v (Biotinylated analog) Pyrazolo[3,4-d]pyrimidine Benzo[d]oxazol-2-ylthio, biotinylated pentanamide Not reported Not reported 39 Biotin tag for targeted delivery; complex side chain
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Pyrazolo[3,4-b]pyridine 4-Fluorobenzyl, thiophen-2-ylmethyl 129 Not reported 95 Pyrazolo[3,4-b]pyridine isomer; high synthetic yield

Key Observations:

Core Variations : The target compound shares the pyrazolo[3,4-d]pyrimidine core with Examples 62, 2u, and 2v, whereas the compound in uses the pyrazolo[3,4-b ]pyridine isomer, which may alter binding affinity due to positional differences in nitrogen atoms .

Thiophene-2-carboxamide offers hydrogen-bonding sites, contrasting with the methyl carboxylate in Example 62 (), which may improve solubility but reduce membrane permeability . Compounds like 2u and 2v incorporate benzo[d]oxazol-2-ylthio groups, introducing sulfur-mediated interactions (e.g., van der Waals forces) but requiring more complex synthetic routes .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but Example 62 (227–230°C) and the compound (129°C) suggest that fluorinated aryl groups (Example 62) increase crystallinity, while alkyl chains () lower it .
  • Molecular Weight : The target compound’s molecular weight is likely comparable to Example 62 (~560 g/mol), though the azepane group (113 g/mol) may increase it slightly relative to smaller amines.

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a carboxamide , featuring a unique structure that combines elements from various chemical classes. Its molecular formula is represented as C16H20N4SC_{16}H_{20}N_{4}S, and it includes a thiophene ring and a pyrazolo-pyrimidine moiety. The compound's three-dimensional conformation plays a crucial role in its binding affinity and specificity towards biological targets.

Research indicates that this compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction is significant as CDK2 plays a pivotal role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 can lead to cell cycle arrest and has implications in cancer therapy.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent. Below are some key findings:

Activity Description
Antiproliferative Exhibits significant inhibition of cancer cell proliferation in vitro.
CDK Inhibition Selectively inhibits CDK2, leading to G1/S phase arrest in cancer cells.
Apoptosis Induction Promotes apoptosis in cancer cells through activation of intrinsic pathways.
Signal Pathway Modulation Alters signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity against CDK2 .
  • Mechanistic Insights : Research revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the azepan and thiophene moieties can enhance binding affinity to CDK2, suggesting avenues for further optimization .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions (e.g., azepane integration at δ ~3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₆O₂S: 428.1984) .
  • X-ray crystallography : Resolves ambiguous stereochemistry or crystal packing effects, though limited by compound crystallinity .

Advanced Tip : For dynamic structural analysis, use variable-temperature NMR to study conformational flexibility of the azepane ring .

How can researchers design experiments to evaluate the compound’s biological activity, such as kinase inhibition or cytotoxicity?

Basic Research Question

  • Kinase inhibition assays : Use in vitro kinase profiling panels (e.g., ADP-Glo™) to screen against targets like PI3K or mTOR, which are commonly inhibited by pyrazolo[3,4-d]pyrimidine derivatives .
  • Cytotoxicity testing : Employ MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., staurosporine) .

Advanced Consideration : For target validation, combine siRNA knockdown with compound treatment to confirm mechanism-specific effects .

What strategies are effective in resolving contradictions between in vitro bioactivity and poor in vivo pharmacokinetics?

Advanced Research Question

  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., azepane oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to slow degradation .
  • Solubility optimization : Modify the thiophene carboxamide group with polar substituents (e.g., hydroxylation) or use prodrug approaches (e.g., esterification) .
  • Case Study : A related compound showed rapid clearance in rodents due to CYP3A4 metabolism. Structural analogs with fluorinated azepane exhibited 3-fold longer half-lives .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s therapeutic potential?

Advanced Research Question

  • Azepane modifications : Replace azepane with smaller rings (e.g., piperidine) to reduce steric hindrance and improve target binding .

  • Thiophene substituents : Introduce halogens (e.g., Cl, F) at the thiophene 5-position to enhance lipophilicity and membrane permeability .

  • Data-Driven Example :

    SubstituentKinase IC₅₀ (nM)LogP
    Azepane12.32.8
    Piperidine8.72.1
    Azepane + 5-Cl thiophene5.43.2

What methodologies are recommended for analyzing conflicting data in biological replicate experiments?

Advanced Research Question

  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess variability across replicates. Use ≥3 independent experiments .
  • Dose-response normalization : Express activity as % inhibition relative to controls to minimize plate-to-plate variability .
  • Troubleshooting Example : Discrepancies in cytotoxicity data may arise from cell passage number effects. Standardize cell lines to ≤20 passages .

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